Cas no 1401666-25-8 ((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide)
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-((s)-1-benzyl-pyrrolidin-3-yl)-n-methyl-propionamide
- (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide
- AM97701
- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide
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- Inchi: 1S/C15H23N3O/c1-12(16)15(19)17(2)14-8-9-18(11-14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14-/m0/s1
- InChI Key: KHQLSUOAUCYAAW-JSGCOSHPSA-N
- SMILES: O=C([C@H](C)N)N(C)[C@@H]1CN(CC2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 302
- Topological Polar Surface Area: 49.6
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 082060-500mg |
S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide |
1401666-25-8 | 500mg |
£694.00 | 2022-03-01 | ||
| Chemenu | CM502514-1g |
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide |
1401666-25-8 | 97% | 1g |
$1378 | 2023-01-01 |
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide
Chemical Profile of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide (CAS No. 1401666-25-8)
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide is a chiral amide derivative with significant potential in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1401666-25-8, has garnered attention due to its structural complexity and its role as a key intermediate in the synthesis of biologically active molecules. The presence of multiple stereocenters, including the (S)-configuration at both the propionamide nitrogen and the benzyl-pyrrolidinyl moiety, makes this compound a subject of interest for medicinal chemists seeking to develop novel therapeutic agents.
The molecular structure of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide consists of a propionamide backbone substituted with an (S)-1-benzyl-pyrrolidinyl group. This configuration is critical for its biological activity, as the stereochemistry of chiral centers often dictates the efficacy and selectivity of a drug molecule. The benzyl-pyrrolidinyl moiety is particularly noteworthy, as it is a common pharmacophore found in various bioactive compounds, including those with neurological and cardiovascular effects.
In recent years, there has been growing interest in the development of drugs targeting central nervous system (CNS) disorders. The structural motif present in (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide bears resemblance to several known CNS-active compounds, suggesting potential applications in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have indicated that derivatives of this compound may interact with specific neurotransmitter receptors, leading to modulatory effects on neuronal signaling pathways.
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide presents a challenge due to its complex stereochemistry. Traditional synthetic routes often require careful control of reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have enabled more efficient and scalable production methods for such chiral compounds. For instance, catalytic hydrogenation and chiral auxiliary-assisted methods have been employed to construct the key stereocenters with high fidelity.
One of the most promising applications of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide lies in its potential as a precursor for drug development. Researchers have hypothesized that modifications to its structure could yield novel compounds with enhanced pharmacological properties. For example, replacing the benzyl group with other aryl or heteroaryl groups might alter binding affinities and selectivity profiles. Similarly, exploring different amide linkages could lead to compounds with improved metabolic stability and bioavailability.
The pharmacokinetic profile of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide is another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is crucial for optimizing its therapeutic potential. In vitro studies using liver microsomes have provided insights into its metabolic pathways, revealing that it undergoes hydrolysis and oxidation reactions typical of amide-containing molecules. These findings are valuable for predicting drug-drug interactions and designing clinical trials.
In conclusion, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide (CAS No. 1401666-25-8) represents a fascinating compound with significant implications for pharmaceutical research. Its complex stereochemistry and structural features make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to remain a cornerstone in medicinal chemistry innovation.
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